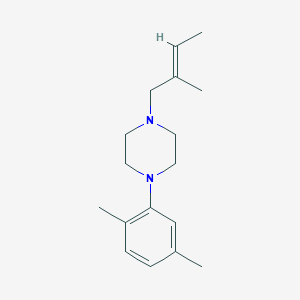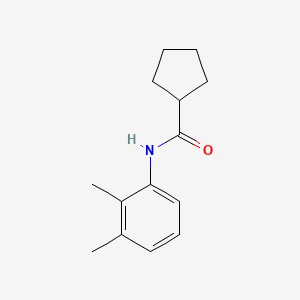![molecular formula C20H22N2O2 B5774781 N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5774781.png)
N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide, also known as AIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AIP is a type of acrylamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide involves its interaction with proteins and enzymes. N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide binds to proteins through the formation of hydrogen bonds and hydrophobic interactions, leading to the inhibition of protein function. N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide also inhibits enzymes by binding to the active site of the enzyme, preventing substrate binding and catalytic activity.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has been found to exhibit various biochemical and physiological effects, including the inhibition of certain enzymes, such as acetylcholinesterase, and the induction of apoptosis in cancer cells. N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has several advantages for use in lab experiments, including its high binding affinity towards proteins, its stability, and its ease of synthesis. However, N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research and development of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide. One potential direction is the development of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide-based biosensors for the detection of various proteins and biomolecules. Another direction is the development of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to investigate the potential toxicity of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide and its effects on human health.
Synthesis Methods
The synthesis of N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide can be achieved using various methods, including the reaction of 4-isopropylphenylacetic acid with N-(3-aminophenyl)acrylamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then stirred for several hours at room temperature to obtain N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide in good yield.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and biosensors. N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has been found to exhibit excellent binding properties towards proteins, making it a promising candidate for the development of protein-based biosensors. N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has also been found to be an effective inhibitor of certain enzymes, making it a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
(E)-N-(3-acetamidophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)17-10-7-16(8-11-17)9-12-20(24)22-19-6-4-5-18(13-19)21-15(3)23/h4-14H,1-3H3,(H,21,23)(H,22,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFVJSGPAKUFGK-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)
![methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5774717.png)


![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine](/img/structure/B5774747.png)


![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-fluorobenzyl)acetamide](/img/structure/B5774773.png)
![ethyl 2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5774788.png)

![3-[5-(4-fluorophenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5774804.png)
![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide](/img/structure/B5774809.png)